Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]-
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Overview
Description
Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- is a chemical compound with the molecular formula C14H23NO2. It contains a phenol group, a secondary amine, and a hydroxyl group. This compound is known for its unique structure, which includes a six-membered aromatic ring and a five-carbon chain with a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 1-bromo-5-hydroxypentane.
Reaction with Amine: The phenol is reacted with 1-bromo-5-hydroxypentane in the presence of a base to form the intermediate compound.
Amination: The intermediate is then subjected to amination using propylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Using batch reactors to control the reaction time and temperature.
Purification: Employing purification techniques such as distillation and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-[1-[(4-hydroxybutyl)amino]propyl]-: Similar structure but with a four-carbon chain.
Phenol, 2-[1-[(6-hydroxyhexyl)amino]propyl]-: Similar structure but with a six-carbon chain.
Phenol, 2-[1-[(5-hydroxyhexyl)amino]propyl]-: Similar structure but with a different hydroxyl group position.
Uniqueness
Phenol, 2-[1-[(5-hydroxypentyl)amino]propyl]- is unique due to its specific chain length and hydroxyl group position, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
651304-82-4 |
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Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-[1-(5-hydroxypentylamino)propyl]phenol |
InChI |
InChI=1S/C14H23NO2/c1-2-13(15-10-6-3-7-11-16)12-8-4-5-9-14(12)17/h4-5,8-9,13,15-17H,2-3,6-7,10-11H2,1H3 |
InChI Key |
GZUZSBSCGAGTSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1O)NCCCCCO |
Origin of Product |
United States |
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